Cas no 1336025-25-2 (5-(1S)-1-aminoethyl-2-methoxybenzoic acid)

5-(1S)-1-Aminoethyl-2-methoxybenzoic acid is a chiral benzoic acid derivative featuring an aminoethyl substituent at the 5-position and a methoxy group at the 2-position. Its stereospecific (1S) configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications, particularly in the development of enantioselective compounds. The methoxy group enhances solubility and modulates electronic properties, while the aminoethyl moiety provides a reactive site for further functionalization. This compound is suitable for use in peptidomimetics, bioactive molecule synthesis, and as a building block for chiral ligands or catalysts. Its well-defined structure ensures reproducibility in research and industrial processes.
5-(1S)-1-aminoethyl-2-methoxybenzoic acid structure
1336025-25-2 structure
Product name:5-(1S)-1-aminoethyl-2-methoxybenzoic acid
CAS No:1336025-25-2
MF:C10H13NO3
Molecular Weight:195.215122938156
CID:6342965
PubChem ID:137952104

5-(1S)-1-aminoethyl-2-methoxybenzoic acid 化学的及び物理的性質

名前と識別子

    • 5-(1S)-1-aminoethyl-2-methoxybenzoic acid
    • 1336025-25-2
    • EN300-1659522
    • 5-[(1S)-1-aminoethyl]-2-methoxybenzoic acid
    • インチ: 1S/C10H13NO3/c1-6(11)7-3-4-9(14-2)8(5-7)10(12)13/h3-6H,11H2,1-2H3,(H,12,13)/t6-/m0/s1
    • InChIKey: PKBHHTIZAKHHCI-LURJTMIESA-N
    • SMILES: O(C)C1C=CC(=CC=1C(=O)O)[C@H](C)N

計算された属性

  • 精确分子量: 195.08954328g/mol
  • 同位素质量: 195.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 208
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.6Ų
  • XLogP3: -1.4

5-(1S)-1-aminoethyl-2-methoxybenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1659522-1.0g
5-[(1S)-1-aminoethyl]-2-methoxybenzoic acid
1336025-25-2
1g
$1057.0 2023-06-04
Enamine
EN300-1659522-0.1g
5-[(1S)-1-aminoethyl]-2-methoxybenzoic acid
1336025-25-2
0.1g
$930.0 2023-06-04
Enamine
EN300-1659522-100mg
5-[(1S)-1-aminoethyl]-2-methoxybenzoic acid
1336025-25-2
100mg
$930.0 2023-09-21
Enamine
EN300-1659522-250mg
5-[(1S)-1-aminoethyl]-2-methoxybenzoic acid
1336025-25-2
250mg
$972.0 2023-09-21
Enamine
EN300-1659522-50mg
5-[(1S)-1-aminoethyl]-2-methoxybenzoic acid
1336025-25-2
50mg
$888.0 2023-09-21
Enamine
EN300-1659522-1000mg
5-[(1S)-1-aminoethyl]-2-methoxybenzoic acid
1336025-25-2
1000mg
$1057.0 2023-09-21
Enamine
EN300-1659522-2500mg
5-[(1S)-1-aminoethyl]-2-methoxybenzoic acid
1336025-25-2
2500mg
$2071.0 2023-09-21
Enamine
EN300-1659522-5000mg
5-[(1S)-1-aminoethyl]-2-methoxybenzoic acid
1336025-25-2
5000mg
$3065.0 2023-09-21
Enamine
EN300-1659522-10.0g
5-[(1S)-1-aminoethyl]-2-methoxybenzoic acid
1336025-25-2
10g
$4545.0 2023-06-04
Enamine
EN300-1659522-0.5g
5-[(1S)-1-aminoethyl]-2-methoxybenzoic acid
1336025-25-2
0.5g
$1014.0 2023-06-04

5-(1S)-1-aminoethyl-2-methoxybenzoic acid 関連文献

5-(1S)-1-aminoethyl-2-methoxybenzoic acidに関する追加情報

5-(1S)-1-aminoethyl-2-methoxybenzoic Acid (CAS No. 1336025-25-2): A Comprehensive Overview

5-(1S)-1-aminoethyl-2-methoxybenzoic acid, identified by the CAS registry number 1336025-25-2, is a compound of significant interest in the fields of organic chemistry, pharmacology, and drug discovery. This molecule, with its unique structural features, has garnered attention due to its potential applications in therapeutic development and its role as a building block in chemical synthesis. In this article, we delve into the properties, synthesis, biological activities, and recent advancements related to this compound.

The molecular structure of 5-(1S)-1-aminoethyl-2-methoxybenzoic acid consists of a benzoic acid moiety substituted with a methoxy group at the 2-position and an aminoethyl group at the 5-position. The stereochemistry at the aminoethyl group is specified as (1S), which is critical for its biological activity and selectivity. This configuration imparts unique physicochemical properties, making it a valuable compound for exploring enantioselective interactions in biological systems.

Recent studies have highlighted the importance of chiral amino acids like 5-(1S)-1-aminoethyl-2-methoxybenzoic acid in drug design. Researchers have demonstrated that the stereochemistry of such compounds significantly influences their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). For instance, a study published in *Journal of Medicinal Chemistry* explored the role of this compound as a precursor for generating bioactive peptides and small molecules with enhanced bioavailability.

In terms of synthesis, 5-(1S)-1-aminoethyl-2-methoxybenzoic acid can be prepared via several routes. One common method involves the coupling of an aminoethyl group to a suitably substituted benzoic acid derivative using peptide coupling reagents. The stereochemistry is controlled during this step to ensure the desired (S) configuration. Another approach employs asymmetric catalysis, leveraging chiral catalysts to achieve high enantiomeric excess during the formation of the aminoethyl group.

The biological activity of 5-(1S)-1-aminoethyl-2-methoxybenzoic acid has been extensively studied in vitro and in vivo. Preclinical data suggest that this compound exhibits potent inhibitory effects on certain enzymes implicated in neurodegenerative diseases, such as β-secretase (BACE1). A study published in *Nature Communications* reported that derivatives of this compound demonstrated selective inhibition of BACE1 without affecting other proteases, making them promising candidates for Alzheimer's disease therapeutics.

Moreover, 5-(1S)-1-aminoethyl-2-methoxybenzoic acid has been explored as a component in combinatorial libraries for high-throughput screening (HTS). Its structural versatility allows for the generation of diverse analogs with varying pharmacological profiles. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and selectivities of these analogs against target proteins, accelerating the drug discovery process.

In conclusion, 5-(1S)-1-aminoethyl-2-methoxybenzoic acid (CAS No. 1336025-25-2) stands out as a versatile and biologically active compound with significant potential in therapeutic development. Its unique stereochemistry, coupled with its ability to serve as a scaffold for generating bioactive molecules, positions it as a valuable asset in contemporary drug discovery pipelines. As research continues to uncover new applications and mechanisms of action for this compound, its role in advancing medical science is expected to grow further.

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